carbonic acid; N,N-dimethylmethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid; N,N-dimethylmethanamine typically involves the reaction of carbon dioxide with N,N-dimethylmethanamine. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows: [ \text{CO}_2 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCOOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between carbon dioxide and N,N-dimethylmethanamine. The process may also include purification steps to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid; N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylmethanamine N-oxide.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in substitution reactions where the carbonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethylmethanamine N-oxide.
Reduction: N,N-dimethylmethanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Carbonic acid; N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonic acid; N,N-dimethylmethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the carbonic acid group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
N,N-Dimethylformamide: Similar in structure but contains a formyl group instead of a carbonic acid group.
N,N-Dimethylethanamine: Similar amine structure but lacks the carbonic acid component.
Uniqueness: Carbonic acid; N,N-dimethylmethanamine is unique due to the presence of both the carbonic acid and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions compared to its individual components.
Properties
IUPAC Name |
carbonic acid;N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.CH2O3/c1-4(2)3;2-1(3)4/h1-3H3;(H2,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNFRQXCRRALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.C(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955956 | |
Record name | Carbonic acid--N,N-dimethylmethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34408-21-4 | |
Record name | Trimethylammonium bicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34408-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, compd. with trimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034408214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid--N,N-dimethylmethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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